molecular formula C13H16N2O2 B1343464 benzyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate CAS No. 370881-43-9

benzyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate

Cat. No. B1343464
M. Wt: 232.28 g/mol
InChI Key: BCONCMOUSFKNCK-NWDGAFQWSA-N
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Description

Synthesis Analysis

The synthesis of related bicyclic compounds is described in the first paper, where an efficient two-step multigram synthesis of 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one is reported . This compound serves as a building block for further derivatization, which could potentially be applied to the synthesis of benzyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate. The synthesis involves selective derivatization of the cyclobutane ring, leading to novel piperidine derivatives that are conformationally restricted.

Molecular Structure Analysis

The molecular structure of benzyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate would likely be similar to the structures discussed in the papers, which involve bicyclic systems. The second paper discusses the valence isomerization of a related compound and provides insights into the energy levels of the triplet states of the molecules involved . This information could be relevant when considering the electronic structure and reactivity of the benzyl derivative.

Chemical Reactions Analysis

The third paper provides information on the chemical reactions of diazomalonates in benzene, leading to functionalized bicyclo[3.2.0]heptane skeletons . Although the specific compound is not mentioned, the reactions involve photolysis and a tandem carboxylate migration/[2+2] cycloaddition sequence. These reactions could potentially be relevant to the chemical behavior of benzyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate under similar conditions.

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of benzyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate, they do provide information on related compounds that could be extrapolated. For example, the synthesis and reactions suggest that the compound would have a rigid structure due to the conformational restriction of the bicyclic system . The energy levels of the triplet states discussed in the second paper could also suggest that the compound may have specific photophysical properties .

Scientific Research Applications

  • Enantioselective Construction of the 8-azabicyclo [3.2.1]octane Scaffold

    • Application : This compound is used in the synthesis of tropane alkaloids, which display a wide array of interesting biological activities .
    • Method : The stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo [3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .
    • Results : The research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .
  • Asymmetric Approach to Bicyclo [2.2.1]heptane-1-carboxylates

    • Application : This compound is used in the synthesis of a wide range of bicyclo [2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .
    • Method : An organocatalytic formal [4 + 2] cycloaddition reaction has been realized .
    • Results : The reaction permits rapid access to a wide range of bicyclo [2.2.1]heptane-1-carboxylates .
  • Construction of an Isonucleoside on a 2,6-Dioxobicyclo[3.2.0]-heptane Skeleton

    • Application : This compound is used as a potential anti-HIV agent .
    • Method : An acetal-protected dihydroxyacetone was first converted to a 2,3-epoxy-tetrahydrofuran derivative. Introduction of an azide group, followed by the formation of an oxetane ring, gave a pseudosugar derivative with a 2,6-dioxobicyclo[3.2.0]heptane skeleton .
    • Results : The synthesis of the target compound was successful .
  • Enantioselective Construction of the 8-azabicyclo [3.2.1]octane Scaffold

    • Application : This compound is used in the synthesis of tropane alkaloids, which display a wide array of interesting biological activities .
    • Method : The stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo [3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .
    • Results : The research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .
  • Synthesis of Bicyclo [3.1.0]hexanes by (3 + 2) Annulation of Cyclopropenes with Aminocyclopropanes

    • Application : This compound is used in the synthesis of bicyclo [3.1.0]hexanes possessing an all-carbon quaternary center via a (3 + 2) annulation of cyclopropenes with cyclopropylanilines .
    • Method : Using an organic or an iridium photoredox catalyst and blue LED irradiation, good yields were obtained for a broad range of cyclopropene and cyclopropylaniline derivatives .
    • Results : The reaction was highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline, giving access to important building blocks for medicinal chemistry .
  • Synthesis and Antitumor and Antibacterial Properties of 3-Benzyl-Spiro [Benzo [h]Quinazoline-5,1 ’ -Cycloheptane]-4 (6 H )-One Derivatives

    • Application : This compound is used for its antitumor and antibacterial properties .
    • Method : The synthesis method is not specified in the available information .
    • Results : The synthesis of the target compound was successful .
  • Enantioselective construction of the 8-azabicyclo [3.2.1]octane Scaffold

    • Application : This compound is used in the synthesis of tropane alkaloids, which display a wide array of interesting biological activities .
    • Method : The stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo [3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .
    • Results : The research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .
  • Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of Cyclopropenes with Aminocyclopropanes

    • Application : This compound is used in the synthesis of bicyclo [3.1.0]hexanes possessing an all-carbon quaternary center via a (3 + 2) annulation of cyclopropenes with cyclopropylanilines .
    • Method : Using an organic or an iridium photoredox catalyst and blue LED irradiation, good yields were obtained for a broad range of cyclopropene and cyclopropylaniline derivatives .
    • Results : The reaction was highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline, giving access to important building blocks for medicinal chemistry .
  • Synthesis and Antitumor and Antibacterial Properties of 3-Benzyl-Spiro [Benzo [h]Quinazoline-5,1 ’ -Cycloheptane]-4 (6 H )-One Derivatives

    • Application : This compound is used for its antitumor and antibacterial properties .
    • Method : The synthesis method is not specified in the available information .
    • Results : The synthesis of the target compound was successful .

Safety And Hazards

There’s no specific safety and hazard information available for “benzyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate”.


Future Directions

While there’s no direct information on the future directions of “benzyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate”, research on similar compounds like 3-azabicyclo[3.1.1]heptanes is ongoing. These compounds are being developed as advanced building blocks for drug discovery5.


Please note that this information is based on the closest related compounds and may not fully apply to “benzyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate”. For more accurate information, further research is needed.


properties

IUPAC Name

benzyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c16-13(15-7-11-6-14-12(11)8-15)17-9-10-4-2-1-3-5-10/h1-5,11-12,14H,6-9H2/t11-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCONCMOUSFKNCK-NWDGAFQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC2N1)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2CN(C[C@H]2N1)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50635280
Record name Benzyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate

CAS RN

370881-43-9
Record name Benzyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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